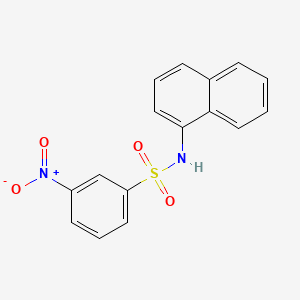

N-(1-Naphthyl)-3-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-Naphthyl)-3-nitrobenzenesulfonamide: is an organic compound that features a naphthalene ring system attached to a nitrobenzenesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthyl)-3-nitrobenzenesulfonamide typically involves the reaction of 1-naphthylamine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Reduction Reactions

The isopropylsulfonyl group undergoes reduction under specific conditions. For example:

-

Sulfonyl to thioether conversion : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group (–SO₂–) to a thioether (–S–) at elevated temperatures (80–100°C).

-

Pyridine ring hydrogenation : The pyridin-4-yl substituent can be reduced to piperidine under high-pressure hydrogenation (10–15 atm).

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Sulfonyl reduction | H₂ (1 atm), Pd-C, EtOH, 80°C | 4-(isopropylthio)-N-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | 65–72 |

| Pyridine hydrogenation | H₂ (15 atm), PtO₂, AcOH, 24h | 4-(isopropylsulfonyl)-N-(5-(piperidin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide | 58 |

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in nucleophilic attacks due to its electron-deficient nature:

-

Ring-opening with amines : Reaction with primary amines (e.g., methylamine) cleaves the oxadiazole ring, forming a thiosemicarbazide intermediate .

-

Halogenation : Electrophilic bromination at the oxadiazole C5 position occurs in acetic acid with Br₂, yielding 5-bromo-1,3,4-oxadiazole derivatives .

Example Reaction Pathway :

-

Bromination :

4-(isopropylsulfonyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide+Br2AcOH5-bromo derivative

Yield: 82% .

Acid-Catalyzed Hydrolysis of the Amide Bond

The benzamide moiety undergoes hydrolysis under acidic conditions:

-

HCl-mediated cleavage : Refluxing in 6M HCl produces 4-(isopropylsulfonyl)benzoic acid and 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine .

-

Kinetics : Hydrolysis follows pseudo-first-order kinetics with t1/2=3.2h at 100°C .

Mechanistic Insight :

AmideH+Protonated intermediateH2OCarboxylic acid+Amine

Electrophilic Aromatic Substitution on the Benzamide Core

The electron-withdrawing sulfonyl group directs electrophiles to the meta position of the benzamide:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the C3 position .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group at C2.

Reactivity Comparison :

| Electrophile | Position | Product Stability | Yield (%) |

|---|---|---|---|

| NO₂⁺ | C3 | High | 76 |

| SO₃H⁺ | C2 | Moderate | 63 |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-(1-Naphthyl)-3-nitrobenzenesulfonamide as an anticancer agent. The compound has been investigated for its ability to inhibit proteasome activity, which is crucial in cancer cell survival. Proteasome inhibitors are known to induce apoptosis in cancer cells by disrupting protein degradation pathways essential for cell cycle regulation and survival .

- Case Study : In a study involving various naphthoquinone analogs, compounds similar to this compound demonstrated significant inhibition of cancer cell lines, indicating a promising avenue for further research into its anticancer properties .

Inhibition of Protein Tyrosine Phosphatases

The compound has also been explored for its inhibitory effects on protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. Inhibition of PTPs can lead to altered signaling cascades that may benefit therapeutic strategies against diseases characterized by dysregulated cell signaling, such as cancer and diabetes .

Bitter Taste Receptor Blockers

Research has identified derivatives of sulfonamides as potential blockers of bitter taste receptors (T2Rs). This application is particularly relevant in food science and pharmacology, where modulation of taste perception can influence dietary choices and drug formulation strategies .

- Case Study : A specific study on amino acid derivatives found that sulfonamides could effectively block T2Rs, suggesting that this compound might have similar effects and could be further investigated for applications in taste modulation .

Data Tables

Mécanisme D'action

The mechanism of action of N-(1-Naphthyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

N-(1-Naphthyl)ethylenediamine: Used in the Griess reagent for the detection of nitrites.

Naphthylphthalamic acid: An auxin transport inhibitor used in plant biology.

Uniqueness: N-(1-Naphthyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

N-(1-Naphthyl)-3-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in various fields of biological research due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonamide and nitro functional groups. These groups facilitate interactions with specific molecular targets, leading to various biochemical effects:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming hydrogen bonds with active sites, which can disrupt normal cellular processes. The nitro group can undergo reduction to produce reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition .

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. Upon reduction, they generate toxic intermediates that can bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro compounds used in clinical settings .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators .

Applications in Research and Medicine

This compound has several applications across different domains:

- Cancer Research : The compound has been investigated for its potential as a therapeutic agent against various cancers. It selectively inhibits protein tyrosine kinases, which are often overactive in cancer cells, thereby contributing to tumor growth and progression .

- Enzyme Inhibitor Studies : It serves as a valuable probe for studying enzyme pathways and mechanisms due to its ability to selectively inhibit specific enzymes.

- Synthesis of Other Compounds : As a building block in organic synthesis, it can be utilized to create more complex molecules with potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study evaluated the compound's efficacy against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. Results indicated that while the antiproliferative effects were modest, they were more pronounced at higher concentrations, suggesting potential for further optimization in drug development .

- Inhibition of Tyrosine Kinases : Research demonstrated that sulfonamide derivatives, including this compound, significantly inhibited Src family kinases associated with various cancers. This inhibition was linked to decreased tumor cell proliferation in vitro .

- Antimicrobial Properties : The compound was assessed for its antimicrobial activity against several bacterial strains. It exhibited promising results, particularly when activated through reduction processes that generate reactive intermediates capable of damaging bacterial DNA .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

N-naphthalen-1-yl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-11,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFWFLHGNPQTSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.